molecular formula C10H6N6 B12661928 3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine CAS No. 121845-67-8

3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine

Cat. No.: B12661928
CAS No.: 121845-67-8
M. Wt: 210.19 g/mol
InChI Key: QUVLRVYXZDLTJR-UHFFFAOYSA-N
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Description

3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that features a unique structure combining pyrazine and pyrido-triazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazine derivatives with pyrido-triazine precursors in the presence of catalysts and under controlled temperatures . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Comparison

3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific ring structure, which imparts distinct biological activities compared to similar compounds. While pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine also exhibit CDK inhibition, this compound has shown superior cytotoxic activities against certain cancer cell lines .

Properties

CAS No.

121845-67-8

Molecular Formula

C10H6N6

Molecular Weight

210.19 g/mol

IUPAC Name

3-pyrazin-2-ylpyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C10H6N6/c1-2-11-5-8-7(1)15-16-10(14-8)9-6-12-3-4-13-9/h1-6H

InChI Key

QUVLRVYXZDLTJR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=NC(=N2)C3=NC=CN=C3

Origin of Product

United States

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